molecular formula C21H19BrN4O4S B12524403 1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester

1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester

Cat. No.: B12524403
M. Wt: 503.4 g/mol
InChI Key: IUCDRHLTSQLFJJ-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles to form the pyrazole ring . The reaction conditions often require the use of catalysts such as nickel, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Bromine, oxygen

    Reducing Agents: Hydrogen gas, hydrazine

    Catalysts: Nickel, palladium, copper

    Solvents: Dimethyl sulfoxide (DMSO), ethanol

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can lead to dehalogenated or desulfonylated products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of the bromine and phenylsulfonyl groups, along with the pyrazole and pyrrolo[2,3-b]pyridine moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H19BrN4O4S

Molecular Weight

503.4 g/mol

IUPAC Name

tert-butyl 4-[1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridin-3-yl]pyrazole-1-carboxylate

InChI

InChI=1S/C21H19BrN4O4S/c1-21(2,3)30-20(27)25-12-14(10-24-25)18-13-26(19-17(18)9-15(22)11-23-19)31(28,29)16-7-5-4-6-8-16/h4-13H,1-3H3

InChI Key

IUCDRHLTSQLFJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)C2=CN(C3=C2C=C(C=N3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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